molecular formula C2H3F3O2 B1206405 Trifluoroacetaldehyde hydrate CAS No. 421-53-4

Trifluoroacetaldehyde hydrate

Cat. No. B1206405
CAS RN: 421-53-4
M. Wt: 116.04 g/mol
InChI Key: VGJWVEYTYIBXIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoroacetaldehyde hydrate can be synthesized through various methods, including the reaction of trifluoroacetic acid with lithium aluminum hydride or the reduction of trifluoroacetic acid ethyl ester with sodium borohydride. These methods yield trifluoroacetaldehyde hydrate in different forms, including its ethyl hemiacetal or hydrate form, which are pivotal in subsequent organic reactions (Prakash & Zhang, 2014).

Molecular Structure Analysis

The molecular structure of trifluoroacetaldehyde hydrate includes a trifluoromethyl group attached to an aldehyde, making it highly electronegative and reactive. This reactivity is crucial for its involvement in various organic synthesis reactions, where it can act as an electrophile or be transformed into other functional groups.

Chemical Reactions and Properties

Trifluoroacetaldehyde hydrate is involved in numerous chemical reactions, including nucleophilic trifluoromethylation of carbonyl compounds, Mannich reactions with hydrazones, and direct aldol reactions with aromatic methyl ketones. These reactions demonstrate the compound's versatility in forming bonds with a wide range of nucleophiles and electrophiles, leading to the synthesis of trifluoromethylated heterocycles, beta-hydroxy-beta-trifluoromethyl ketones, and other valuable compounds (Jia & El Kaim, 2018); (Funabiki et al., 2011).

Scientific Research Applications

Trifluoroacetaldehyde as a Trifluoromethyl Source

Trifluoroacetaldehyde hydrate serves as an atom-economical trifluoromethyl source for the nucleophilic trifluoromethylation of carbonyl compounds. This method is broadly applicable and offers satisfactory yields, contributing significantly to the development of compounds with trifluoromethyl groups (Prakash et al., 2013).

Precursor for Trifluoroacetaldehyde and Its Derivatives

Trifluoroacetaldehyde hydrate is used as a precursor for various synthetic applications, including the preparation of trifluoroacetaldehyde and its derivatives. It is effective in producing substances like trifluoroacetaldehyde O-(aryl)oxime, crucial for the synthesis of trifluoromethylated oxadiazoles (Lin et al., 2022).

Synthesis of Beta-Hydroxy-Beta-Trifluoromethyl Ketones

A key application of trifluoroacetaldehyde hydrate is in the synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. This process is highly efficient, yielding a wide range of such ketones with good to excellent yields (Funabiki et al., 2003).

Mannich Reaction for Heterocycle Synthesis

Trifluoroacetaldehyde hydrate is used in the Mannich reaction with NH-aryl hydrazones. This reaction is instrumental in creating trifluoromethyl-substituted heterocycles, which have various applications in chemical synthesis (Jia & El Kaim, 2018).

Preparation of Trifluoroethylamino Derivatives

In industrial chemistry, trifluoroacetaldehyde is utilized for synthesizing trifluoromethylated amino compounds. This includes the formation of trifluoroethylamino derivatives through reductive amination, producing these compounds in moderate to good yields (Mimura et al., 2010).

Synthesis of Trifluoromethyl Nitrones

Trifluoroacetaldehyde hydrate is also used to synthesize trifluoromethyl nitrones. These nitrones can undergo nucleophilic diastereoselective additions to form optically active trifluoroethyl hydroxylamines (Milcent et al., 2010).

Defluorinative Alkylation

Trifluoroacetaldehyde hydrate derivatives are involved in defluorinative alkylation. This process is important for creating various compounds by eliminating fluorine atoms and introducing alkyl groups (Yanai & Taguchi, 2009).

Synthesis of Trifluoroethyl-Containing Substances

Trifluoroacetaldehyde N-tosylhydrazone, derived from trifluoroacetaldehyde hydrate, is used as a precursor for trifluorodiazoethane in various synthesis reactions. This precursor is essential for creating trifluoroethyl-containing substances (Ostrovskii et al., 2019).

Catalytic Oxidation Studies

Trifluoroacetaldehyde hydrate is synthesized through catalytic oxidation processes, which are important in industrial chemistry. These studies focus on optimizing conditions for producing trifluoroacetaldehyde efficiently (Chunyan, 2007).

Safety And Hazards

  • Storage : Store in a cool, well-ventilated area away from incompatible materials .

properties

IUPAC Name

2,2,2-trifluoroethane-1,1-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJWVEYTYIBXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059964
Record name 1,1-Ethanediol, 2,2,2-trifluoro-
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Molecular Weight

116.04 g/mol
Source PubChem
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Product Name

Trifluoroacetaldehyde hydrate

CAS RN

421-53-4
Record name 2,2,2-Trifluoro-1,1-ethanediol
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Record name Trifluoroacetaldehyde hydrate
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Record name 1,1-Ethanediol, 2,2,2-trifluoro-
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Record name 2,2,2-trifluoroethanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
GKS Prakash, Z Zhang, F Wang… - The Journal of organic …, 2013 - ACS Publications
… Considering the essential low electrophilicity of formate anion (HCO 2 – ), trifluoroacetaldehyde hydrate (1c) was adopted in our further investigation to avoid the reverse CF 3 – -…
Number of citations: 39 pubs.acs.org
H Yin, RJ Crowder, JP Jones… - Chemical research in …, 1996 - ACS Publications
… After 6 h of heating and stirring at 80 C, a sample of the mixture was withdrawn and analyzed for the loss of trifluoroacetaldehyde hydrate by 19 F NMR spectroscopy. After the reaction …
Number of citations: 10 pubs.acs.org
B Lin, Y Yao, Y Huang, Z Weng - Organic Letters, 2022 - ACS Publications
… The preparation of 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, a previously inaccessible precursor of trifluoroacetonitrile, via reaction of hydroxylamine and trifluoroacetaldehyde hydrate …
Number of citations: 8 pubs.acs.org
H Mimura, K Kawada, T Yamashita, T Sakamoto… - Journal of Fluorine …, 2010 - Elsevier
… Trifluoroacetaldehyde ethyl hemiacetal, trifluoroacetaldehyde methyl hemiacetal and trifluoroacetaldehyde hydrate used in this study were commercial products of Tosoh F-tech. 2-…
Number of citations: 79 www.sciencedirect.com
MI Adamovskyi, MM Avramenko, DM Volochnyuk… - ACS …, 2020 - ACS Publications
… In conclusion, the reactivity of azomethines based on trifluoroacetaldehyde hydrate in a Castagnoli–Cushman reaction was investigated. It was shown that an acceptor substituent such …
Number of citations: 6 pubs.acs.org
K Funabiki, W Hashimoto, M Matsui - Chemical communications, 2004 - pubs.rsc.org
… The present protocol can be applied to trifluoroacetaldehyde hydrate as well as other polyfluoroalkylaldehyde acetals or hydrates. The use of trifluoroacetaldehyde hydrate 1b in place …
Number of citations: 9 pubs.rsc.org
A Alimardanov, J Schmid, J Afragola… - … Process Research & …, 2008 - ACS Publications
… with commercially available trifluoroacetaldehyde hydrate in a … found that commercial trifluoroacetaldehyde hydrate (acetal) … pretreatment of trifluoroacetaldehyde hydrate with NaHCO 3 …
Number of citations: 8 pubs.acs.org
S Pan, M Song, L Zuo, X Geng… - The Journal of Organic …, 2023 - ACS Publications
… However, the obtained 7a could not react with trifluoroacetaldehyde hydrate 2a or ethyl … First, trifluoroacetaldehyde hydrate 2a has a propensity to form its dehydrated ketoaldehyde …
Number of citations: 25 pubs.acs.org
H Yin, JP Jones, MW Anders - Chemical research in toxicology, 1995 - ACS Publications
… (D) Fluorine-containing metabolites in the urine of rats given trifluoroacetaldehyde hydrate (10 mmol/kg ip) during the first 24 h after treatment. (E) Incubation of HCFC-133a with rat liver …
Number of citations: 20 pubs.acs.org
H Mimura, A Watanabe, K Kawada - Journal of fluorine chemistry, 2006 - Elsevier
… Both catalysts showed enhanced selectivity of trifluoroacetaldehyde hydrate 4 due to the addition of MoO 3 , and increased catalytic activity due to the addition of SnO 2 . The addition of …
Number of citations: 8 www.sciencedirect.com

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